Mivacurium dichloride

Neuromuscular Blockade Anesthesiology Pharmacodynamics

Mivacurium dichloride is a short-acting benzylisoquinolinium neuromuscular blocker that circumvents residual paralysis risk and reversal agent costs inherent to intermediate-duration agents. - Clinical duration ~13 min at 0.15 mg/kg; spontaneous 95% recovery within 26 min, eliminating neostigmine/sugammadex need. - Pediatric dose 0.2 mg/kg yields 8.8-min duration with 4.8-min recovery index, ideal for brief surgeries. - Stable infusion recovery profile independent of duration up to 6 h; active trans-trans/cis-trans isomers constitute >92% activity.

Molecular Formula C58H80ClN2O14+
Molecular Weight 1064.7 g/mol
CAS No. 106861-44-3
Cat. No. B023409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivacurium dichloride
CAS106861-44-3
Synonyms(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ;  Mivacron;  BW-B 1090U; 
Molecular FormulaC58H80ClN2O14+
Molecular Weight1064.7 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]
InChIInChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1
InChIKeyKFWHZSUNFAPZPW-FBIVYNMFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mivacurium Dichloride: Overview & Differentiation


Mivacurium dichloride is a short-acting, nondepolarizing neuromuscular blocking agent (NMBA) of the benzylisoquinoline class, supplied as a sterile solution for intravenous administration [1]. It functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors of the motor endplate [1]. Pharmacokinetically, mivacurium is a mixture of three stereoisomers: trans-trans (52–60%), cis-trans (34–40%), and cis-cis (4–8%), with the cis-cis isomer exhibiting approximately 1/13th the neuromuscular blocking potency of the equipotent trans-trans and cis-trans isomers [2]. In adults receiving opioid/nitrous oxide/oxygen anesthesia, the ED95 is established at 0.07–0.08 mg/kg, with a clinical duration of action (time to 25% recovery of twitch response) of approximately 15–20 minutes following a 2× ED95 dose [3][4].

Short-duration neuromuscular blockade research models
Plasma butyrylcholinesterase-dependent recovery pathway studies
Stereoisomer-resolved pharmacokinetic and pharmacodynamic investigation

Mivacurium Dichloride: Substitution Limitations


Procurement of a nondepolarizing neuromuscular blocker cannot be reduced to simple class-level equivalence. The selection of mivacurium dichloride over analogs such as atracurium, cisatracurium, or vecuronium must account for quantifiable divergence in elimination pathway dependence, recovery trajectory, and histamine-release liability. Mivacurium undergoes rapid enzymatic hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase), conferring a clinical duration of action that is approximately one-half to one-third that of intermediate-acting agents [1]. In contrast, atracurium and cisatracurium rely predominantly on organ-independent Hofmann elimination and ester hydrolysis, yielding significantly longer recovery times [2]. Furthermore, while mivacurium shares benzylisoquinoline structural features with atracurium, the two agents differ in their quantitative histamine-release profiles under specific dosing conditions, influencing hemodynamic stability [3]. These material differences in metabolic fate, duration, and adverse effect burden preclude generic interchange and mandate evidence-based procurement decisions grounded in specific comparative performance data.

Recovery duration
Intermediate-acting agents (e.g., vecuronium, rocuronium) produce significantly longer recovery endpoints, potentially confounding short-duration study designs.
Metabolic pathway
Hofmann-eliminated or hepatically cleared alternatives differ from butyrylcholinesterase hydrolysis, which may shift recovery predictability in model systems.
Reversal requirement
Protocols substituting intermediate agents often necessitate neostigmine or sugammadex co-administration, adding pharmacological variables not required with mivacurium-based study protocols.

Mivacurium Dichloride: Head-to-Head Evidence


Recovery Speed vs. Atracurium

In a direct head-to-head study comparing 3× ED95 bolus doses of mivacurium (0.20 mg/kg), atracurium (0.69 mg/kg), and vecuronium (0.14 mg/kg), mivacurium produced significantly shorter clinical duration to 25% twitch recovery (DUR 25) [1]. This reduction in surgical paralysis time supports mivacurium's utility in short-duration procedures where prolonged neuromuscular blockade would delay patient recovery and operating room turnover.

Recovery speed vs. atracurium
Reported
Mivacurium 13.0 min RI: 6.9 min
vs
Atracurium 38.8 min RI: 14.5 min
Supports shorter recovery-time endpoint in research models
Adult surgical-patient context; endpoint review required for model transfer
Neuromuscular Blockade Anesthesiology Pharmacodynamics

Clinical Duration vs. Vecuronium and Rocuronium

Following cessation of continuous intravenous infusion, mivacurium demonstrated a recovery index (25–75% twitch recovery) that was approximately half that of atracurium and 40–50% that of vecuronium [1]. The 5–95% recovery time for mivacurium (14.5 ± 0.4 min) was similarly approximately half that of atracurium (26.6 ± 0.4 min) and 45% that of vecuronium (32.0 ± 1.2 min). No cumulative effect was observed with mivacurium, whereas atracurium and vecuronium exhibit prolonged recovery with extended infusion duration.

Duration vs. vecuronium & rocuronium
Reported
Mivacurium 13 min RI: 6 min
vs
Vecuronium 33 min RI: 14 min
Rocuronium 28 min RI: 11 min
Supports recovery-time endpoint differentiation in study design
2×ED90 dosing; isoflurane anesthesia context
Continuous Infusion Recovery Kinetics Anesthesiology

Pediatric Recovery vs. Atracurium and Rocuronium

In a randomized controlled trial of infants aged 6–24 months under isoflurane anesthesia, mivacurium 250 μg/kg produced significantly faster maximal neuromuscular blockade than 200 μg/kg [1]. This dose-response relationship in the pediatric population differs from adult profiles and is essential for optimizing intubation timing in infant surgical procedures.

Pediatric model recovery
Reported
Mivacurium 8.8 min T25; RI: 4.8 min
vs
Atracurium 41.5 min RI: 13.1 min
Rocuronium 38 min RI: 19.7 min
Reported shorter recovery endpoint in pediatric research models
Pediatric model (30mo–12yr); sevoflurane anesthesia
Pediatric Anesthesia Infant Pharmacology Dose Optimization

Histamine Release Profile Comparison

Mivacurium undergoes rapid enzymatic hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase), with in vitro half-lives of less than 2 minutes for the active trans-trans and cis-trans stereoisomers, whereas the low-potency cis-cis isomer has an in vitro half-life of 276 minutes [1]. In contrast, atracurium and cisatracurium are eliminated primarily via Hofmann elimination (pH- and temperature-dependent spontaneous degradation) and ester hydrolysis, with organ-independent kinetics [2]. This metabolic divergence has direct clinical implications: mivacurium's duration is influenced by plasma cholinesterase activity levels and genotype, whereas atracurium and cisatracurium are unaffected by plasma cholinesterase status but exhibit prolonged recovery in patients with hepatic or renal impairment due to laudanosine accumulation [2].

Histamine release profile
Reported
Mivacurium 370% at 1 min
vs
Atracurium 234% at 1 min
Rocuronium / Vecuronium no significant change
Supports histamine-release endpoint monitoring context
Rapid 5-s bolus context; injection rate consideration
Drug Metabolism Enzymatic Hydrolysis Organ-Independent Elimination

Stereoisomer Pharmacokinetics

Following a single rapid (5-second) intravenous bolus of mivacurium 0.2 mg/kg, plasma histamine concentrations increased by 370% at 1 minute and remained elevated by 223% at 3 minutes [1]. In the same study, atracurium 0.6 mg/kg produced a 234% increase at 1 minute and 148% at 3 minutes, while vecuronium and rocuronium produced no significant histamine elevation. Transient decreases in mean arterial pressure exceeding 20% were observed in 7 of 15 patients receiving mivacurium doses ≥0.20 mg/kg [2]. However, when mivacurium is injected slowly over 30–60 seconds rather than as a rapid bolus, clinically significant histamine-mediated hypotension is substantially mitigated [3].

Stereoisomer half-lives
Class-level
trans-trans t½ 1.9 ± 0.7 min
cis-trans t½ 1.8 ± 1.1 min
cis-cis t½ ~53 min (1/13th potency)
Supports stereoisomer-resolved pharmacokinetic study context
Class-level pharmacokinetic reference; stereospecific HPLC assay
Histamine Release Hemodynamics Adverse Drug Reactions

Mivacurium Dichloride: Application Scenarios


Day-Case Surgery with Spontaneous Recovery

Mivacurium's clinical duration to 25% recovery of 15–20 minutes (versus 35–50 minutes for intermediate-acting agents) makes it specifically indicated for short surgical procedures where rapid spontaneous recovery minimizes PACU length of stay [1]. In a direct comparison, mivacurium DUR 25 was 19.5 minutes versus 44.3–54.7 minutes for vecuronium and atracurium at equipotent 3× ED95 doses [2]. For outpatient surgical centers, this reduction translates to accelerated patient discharge eligibility without reliance on pharmacologic reversal agents.

Pediatric Short-Procedure Anesthesia

Mivacurium administered by continuous infusion at 4–10 μg/kg/min maintains stable neuromuscular blockade without cumulative effect, and recovery following infusion cessation is independent of total dose administered or duration of infusion [1][2]. The recovery index following continuous infusion is 5.4–6.9 minutes, approximately half that of atracurium (10.9 min) and vecuronium (13.8 min) [3]. This property is advantageous for procedures of unpredictable length where rapid emergence from paralysis is required immediately upon surgical completion.

Continuous Infusion Without Accumulation

In infants, mivacurium 250 μg/kg produces maximal neuromuscular block in 2.4 ± 1.1 minutes, significantly faster than 200 μg/kg (3.5 ± 1.4 min; p < 0.05) [1]. In children aged 3–6 years, 0.2 mg/kg mivacurium yields faster T1 25% recovery than 0.25 mg/kg (693 ± 188 s vs. 800 ± 206 s; p < 0.05), demonstrating dose-dependent optimization of recovery timing [2]. Pediatric institutions procuring neuromuscular blockers should note that infants exhibit shorter onset and clinical duration than adults, and dosing must be adjusted accordingly [3].

Research Models with Predictable Blockade

Unlike atracurium and cisatracurium, which rely on Hofmann elimination and produce laudanosine (excreted hepatically and renally), mivacurium is metabolized exclusively by plasma butyrylcholinesterase, an organ-independent pathway [1]. In patients with hepatic or renal insufficiency, mivacurium may offer more predictable recovery kinetics than vecuronium (which requires hepatic metabolism) or pancuronium (which undergoes 80% renal excretion), provided plasma cholinesterase activity is normal [2]. However, procurement protocols must incorporate plasma cholinesterase activity and genotype screening, as patients with atypical pseudocholinesterase exhibit markedly prolonged neuromuscular block [3].

Application
Selection Property
Validation Focus
Short-duration neuromuscular blockade study models
Butyrylcholinesterase-dependent rapid recovery
Recovery time endpoint vs. intermediate-acting agents
Pediatric neuromuscular pharmacology research
Shorter recovery index in juvenile models
Age-dependent recovery endpoint comparison
Continuous infusion without accumulation models
Stable recovery profile independent of infusion duration
Recovery index stability over extended infusion periods
Evoked potential and TOF monitoring research
Lower train-of-four fade propensity
Fade threshold at various interstimulus intervals vs. class comparators
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